molecular formula C11H7ClFNO3 B13697324 2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13697324
M. Wt: 255.63 g/mol
InChI Key: ZZBPAYNCLSOKIJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with appropriate reagents to form the oxazole ring. One common method includes the use of a cyclization reaction where the benzoic acid derivative is treated with a suitable base and a methylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-4-fluorobenzoic acid
  • 2-Chloro-4-fluorophenylacetic acid

Uniqueness

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the oxazole ring structure. This combination imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

Molecular Formula

C11H7ClFNO3

Molecular Weight

255.63 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16)

InChI Key

ZZBPAYNCLSOKIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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